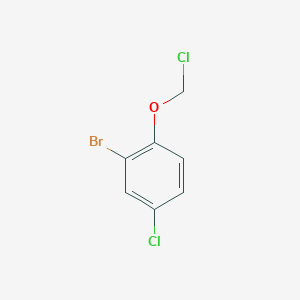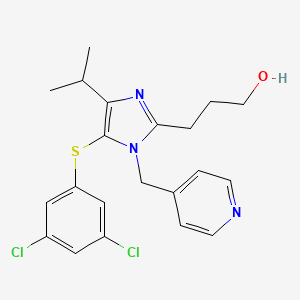
2-chloro-N-ethyl-9H-Purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-9H-Purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the N-position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-9H-Purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of an ethyl group. One common method involves the reaction of 6-chloropurine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of N-ethyl-7H-purin-6-amine.
Applications De Recherche Scientifique
2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-7H-purin-2-amine
- 2-amino-6-chloropurine
- 6-chloroguanine
Uniqueness
2-chloro-N-ethyl-9H-Purin-6-amine is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H8ClN5 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13) |
Clé InChI |
KOUDEUMDARQLLZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC2=C1NC=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)









![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)


